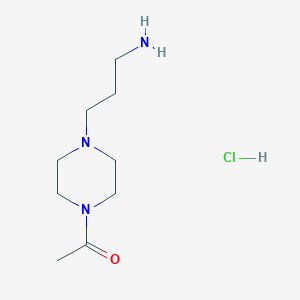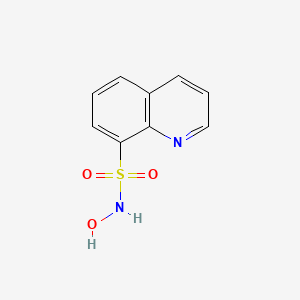![molecular formula C15H12O2 B15067919 Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl- CAS No. 62225-24-5](/img/structure/B15067919.png)
Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DIMETHYLINDENO[2,1-B]PYRAN-9-CARBALDEHYDE is a chemical compound with the molecular formula C15H12O2. It belongs to the class of indeno[2,1-b]pyran derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by its unique structure, which includes a fused indene and pyran ring system with a carbaldehyde functional group at the 9th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIMETHYLINDENO[2,1-B]PYRAN-9-CARBALDEHYDE typically involves multicomponent reactions (MCRs). These reactions are highly efficient and environmentally friendly, often yielding high-purity products with minimal waste. One common synthetic route involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. These methods ensure consistent quality and high yields, making the compound suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
2,4-DIMETHYLINDENO[2,1-B]PYRAN-9-CARBALDEHYDE undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions under controlled conditions.
Major Products Formed
Oxidation: Formation of 2,4-dimethylindeno[2,1-b]pyran-9-carboxylic acid.
Reduction: Formation of 2,4-dimethylindeno[2,1-b]pyran-9-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,4-DIMETHYLINDENO[2,1-B]PYRAN-9-CARBALDEHYDE has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-DIMETHYLINDENO[2,1-B]PYRAN-9-CARBALDEHYDE involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
2,4-DIMETHYLINDENO[2,1-B]PYRAN-9-CARBALDEHYDE can be compared with other indeno[2,1-b]pyran derivatives and related compounds:
Properties
CAS No. |
62225-24-5 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2,4-dimethylindeno[2,3-b]pyran-9-carbaldehyde |
InChI |
InChI=1S/C15H12O2/c1-9-7-10(2)17-15-13(8-16)11-5-3-4-6-12(11)14(9)15/h3-8H,1-2H3 |
InChI Key |
ADYSLWKXUKJGCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=CC=CC=C3C(=C2O1)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-3-ethynylimidazo[1,2-a]pyridine](/img/structure/B15067841.png)
![1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15067849.png)
![2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one](/img/structure/B15067856.png)
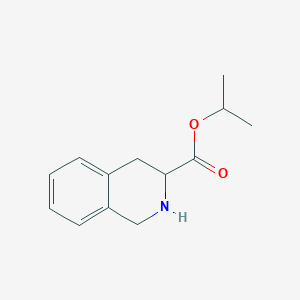
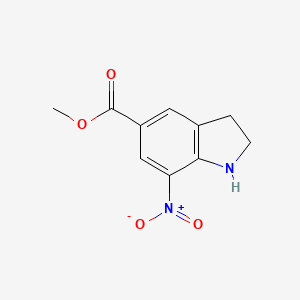

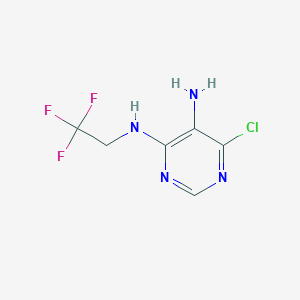
![2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B15067888.png)
![6-Chloro-5-methylpyrazolo[1,5-a]pyrimidin-2-yl acetate](/img/structure/B15067895.png)
![1-(Benzo[f]quinolin-2-yl)ethanone](/img/structure/B15067900.png)
